molecular formula C11H14N2O3 B7536910 4'-(1-Carbamoylethoxy)acetanilide

4'-(1-Carbamoylethoxy)acetanilide

Cat. No.: B7536910
M. Wt: 222.24 g/mol
InChI Key: UNGQPVAVRQWEEZ-UHFFFAOYSA-N
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Description

4'-(1-Carbamoylethoxy)acetanilide is an acetanilide derivative characterized by a carbamoylethoxy (-OCH₂CONH₂) substituent at the para position of the benzene ring. Structurally, it belongs to the family of aromatic acetamides, which includes well-known compounds like paracetamol (acetaminophen), phenacetin, and acetanilide.

Properties

IUPAC Name

2-(4-acetamidophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(11(12)15)16-10-5-3-9(4-6-10)13-8(2)14/h3-7H,1-2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGQPVAVRQWEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 4'-Hydroxyacetanilide

The introduction of the ethoxy group requires alkylation of the phenolic oxygen. A representative method involves reacting 4'-hydroxyacetanilide with 1-chloro-2-propanol or epichlorohydrin in a polar aprotic solvent (e.g., dimethylformamide or acetone) under basic conditions. Potassium carbonate or sodium hydride facilitates deprotonation, promoting nucleophilic substitution:

4’-Hydroxyacetanilide+ClCH2CH(OH)CH3Base4’-(1-Hydroxyethoxy)acetanilide+HCl\text{4'-Hydroxyacetanilide} + \text{ClCH}2\text{CH(OH)CH}3 \xrightarrow{\text{Base}} \text{4'-(1-Hydroxyethoxy)acetanilide} + \text{HCl}

Subsequent oxidation of the secondary alcohol to a ketone (e.g., using Jones reagent) and reaction with ammonia or urea introduces the carbamoyl group.

Direct Carbamoylation via Isocyanate Intermediates

An alternative pathway employs 4'-isocyanatoethoxyacetanilide as a reactive intermediate. Treatment of 4'-hydroxyacetanilide with phosgene or triphosgene generates the isocyanate, which reacts with amines to form the carbamate linkage:

4’-Hydroxyacetanilide+COCl24’-IsocyanatoethoxyacetanilideNH34’-(1-Carbamoylethoxy)acetanilide\text{4'-Hydroxyacetanilide} + \text{COCl}2 \rightarrow \text{4'-Isocyanatoethoxyacetanilide} \xrightarrow{\text{NH}3} \text{this compound}

This method avoids multi-step functionalization but requires stringent safety measures due to phosgene’s toxicity.

Catalytic Systems and Reaction Optimization

Catalyst Selection

Iron-based catalysts, such as FeCl3_3·6H2_2O and FeSO4_4·7H2_2O , enhance reaction rates in reduction and etherification steps. For example, FeCl3_3·6H2_2O (0.1–1.0 wt%) in methanol achieves 98.6% yield in acetanilide syntheses. Heterogeneous catalysts like diatomite or silica gel improve phase separation and recyclability, reducing waste generation.

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.798.699.1
Ethyl Acetate6.095.297.8
Chlorobenzene5.699.098.5

Methanol, while polar, may necessitate higher temperatures (65–90°C) for complete dissolution of reactants. Non-polar solvents like chlorobenzene favor heterogeneous reactions, simplifying product isolation.

Purification and Characterization

Crystallization and Filtration

Post-reaction mixtures are typically cooled to 15–25°C, inducing crystallization. Vacuum filtration with n-butanol washes removes residual solvents, yielding high-purity crystals (99.1% by HPLC). Recrystallization from ethanol/water mixtures further enhances purity.

Spectroscopic Validation

1^1H NMR (500 MHz, CDCl3_3):

  • δ 7.25–7.28 (br, 1H, NH),

  • δ 6.83–6.85 (t, 2H, ArH),

  • δ 4.10 (q, 2H, OCH2_2),

  • δ 3.78 (s, 3H, OCH3_3),

  • δ 2.03 (s, 3H, COCH3_3).

IR Spectroscopy :

  • 1665 cm1^{-1} (C=O stretch, carbamate),

  • 1540 cm1^{-1} (N–H bend, amide).

Scalability and Industrial Considerations

Large-scale production employs continuous-flow reactors to maintain temperature control and minimize side reactions. The patent CN104910038A highlights a batch process using hydrazine hydrate (1.5–1.65 mol equiv) in methanol, achieving 99.6% yield with diatomite-assisted filtration . Energy-intensive steps like distillation (for solvent recovery) are offset by recycling auxiliaries and solvents in subsequent batches.

Chemical Reactions Analysis

4’-(1-Carbamoylethoxy)acetanilide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4’-(1-Carbamoylethoxy)acetanilide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(1-Carbamoylethoxy)acetanilide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Para-Substituent Molecular Weight (g/mol) Solubility (mg/mL, water) Bitter Taste
Paracetamol -OH 151.16 ~14 (25°C) Yes
Phenacetin -OCH₂CH₃ 179.22 ~1.2 (25°C) Moderate
Acetanilide None 135.16 ~5.5 (25°C) No
This compound -OCH₂CONH₂ 222.23* *Predicted: ~3–5 (25°C) Likely mild

*Note: Solubility data for this compound is extrapolated from structural analogs.

Solubility and Crystallization Behavior

The solubility of acetanilide derivatives correlates with substituent polarity. Paracetamol’s hydroxyl group enhances water solubility (14 mg/mL) compared to phenacetin’s ethoxy group (1.2 mg/mL) and acetanilide (5.5 mg/mL) . The carbamoylethoxy group in this compound introduces an amide moiety, which may moderately increase solubility relative to phenacetin but remain lower than paracetamol due to the ethoxy chain’s hydrophobicity.

Taste and Bioactivity Implications

The hydroxyl group in paracetamol is critical for its bitter taste, a property absent in acetanilide . Pharmacologically, phenacetin’s ethoxy group historically contributed to analgesic effects but was linked to toxicity (nephropathy), leading to its withdrawal. The carbamoyl group in this compound may mitigate metabolic instability, though this requires validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4'-(1-Carbamoylethoxy)acetanilide, and how do structural analogs inform these protocols?

  • Methodological Answer : The synthesis of acetanilide derivatives typically involves nucleophilic substitution or acylation reactions. For example, bromination of acetanilide (e.g., para-bromoacetanilide synthesis) requires controlled addition of sodium bromide and hypochlorite under acidic conditions . For this compound, introducing the carbamoylethoxy group may involve coupling reactions with ethyl chloroformate derivatives, followed by amidation. Reaction optimization should focus on temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., pyridine for acid scavenging) . Purity is assessed via recrystallization (e.g., using ethanol) and melting point analysis .

Q. How do substituents influence the solubility and crystallinity of this compound compared to acetanilide analogs?

  • Methodological Answer : Substituents like carbamoylethoxy groups alter solubility through hydrogen bonding and steric effects. Excess solubility (lnxE) studies for acetanilide derivatives show that polar substituents (e.g., hydroxyl or ethoxy groups) increase aqueous solubility due to enhanced hydrogen bonding . For this compound, experimental solubility can be predicted using Hansen solubility parameters or COSMO-RS simulations. Crystallinity is assessed via X-ray diffraction (XRD) and differential scanning calorimetry (DSC), with lattice energy calculations to explain polymorphism risks .

Q. What are the critical physicochemical properties (e.g., log Kow, soil mobility) of this compound, and how do they inform environmental risk assessments?

  • Methodological Answer : Key properties include:

  • log Kow : Estimated via fragment contribution methods (e.g., Meylan-Kowwin) to predict bioaccumulation potential. Acetanilide derivatives with log Kow < 2 (e.g., acetanilide: 1.16) exhibit low bioconcentration .
  • Soil Mobility : Experimentally determined using batch sorption tests (e.g., OECD Guideline 121). Acetanilide’s Koc of 27–38 suggests high mobility in silt loam . For this compound, column leaching studies under varying pH (5–9) are recommended to assess groundwater contamination risks .

Advanced Research Questions

Q. How can LC/MS and GC-MS methodologies be optimized to detect degradation products of this compound in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges and methanol elution improves recovery rates in water samples .
  • LC/MS Parameters : Use a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Electrospray ionization (ESI+) enhances detection of polar degradation products (e.g., oxanilic acids) .
  • GC-MS : Derivatize metabolites (e.g., silylation) for volatility. Monitor fragment ions (m/z) specific to the carbamoylethoxy group using selective ion monitoring (SIM) .

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for acetanilide derivatives, particularly regarding metabolite risks?

  • Methodological Answer :

  • Metabolite Identification : Use deuterium-labeled analogs in tandem mass spectrometry to track metabolites (e.g., acetaminophen) in plasma/urine .
  • Dose-Response Modeling : Compare NOAEL (e.g., 7 mg/kg/day in rats for acetanilide) with in vitro IC50 values in hepatocytes. Adjust for interspecies differences using allometric scaling .
  • Mechanistic Studies : Apply RNA-seq to identify pathways (e.g., CYP450 induction) that explain discrepancies in reprotoxic effects observed in vitro vs. in vivo .

Q. How do substituent modifications on the acetanilide core affect pharmacokinetic profiles, and what computational tools validate these effects?

  • Methodological Answer :

  • ADME Prediction : Use QSAR models (e.g., SwissADME) to predict bioavailability. The carbamoylethoxy group may reduce metabolic clearance by sterically hindering cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulate binding affinities to serum albumin or P-glycoprotein to assess distribution and excretion. Compare with experimental plasma protein binding assays (e.g., equilibrium dialysis) .

Q. What catalytic systems improve the regioselectivity and yield of this compound derivatives under green chemistry conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Cu(I)-zeolites for cross-coupling reactions. For example, Cu(I) catalysts in ethanol-water mixtures reduce byproducts in Ullmann-type reactions .
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to enhance reaction efficiency and reduce environmental impact .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the mutagenicity vs. reprotoxicity of acetanilide derivatives?

  • Methodological Answer :

  • Ames Test Replication : Conduct bacterial reverse mutation assays (OECD 471) with/without metabolic activation (S9 fraction) to confirm non-mutagenicity .
  • Epigenetic Profiling : Perform chromatin immunoprecipitation (ChIP-seq) to assess histone modifications in germ cells exposed to metabolites like acetaminophen .
  • Meta-Analysis : Pool data from ToxCast and PubChem BioAssay to identify consensus endpoints and outliers .

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